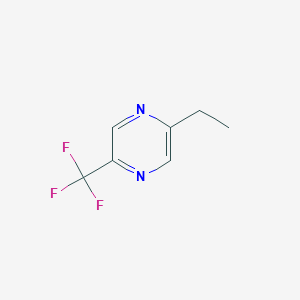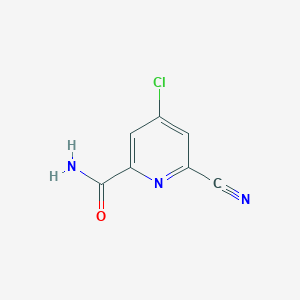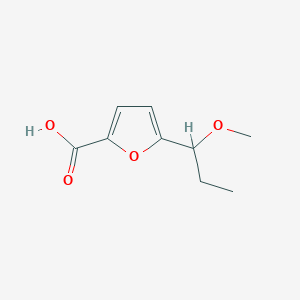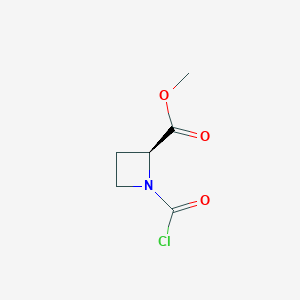
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a chlorocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to other functional groups.
Substitution: The chlorocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein folding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .
類似化合物との比較
Similar Compounds
L-Azetidine-2-carboxylate: A proline analog that can cause protein misfolding.
Azetidine-2-carboxylic acid: Known for its presence in certain plants and its toxic effects.
Uniqueness
(S)-Methyl 1-(chlorocarbonyl)azetidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C6H8ClNO3 |
|---|---|
分子量 |
177.58 g/mol |
IUPAC名 |
methyl (2S)-1-carbonochloridoylazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8ClNO3/c1-11-5(9)4-2-3-8(4)6(7)10/h4H,2-3H2,1H3/t4-/m0/s1 |
InChIキー |
FULLUQLHZNFALO-BYPYZUCNSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCN1C(=O)Cl |
正規SMILES |
COC(=O)C1CCN1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



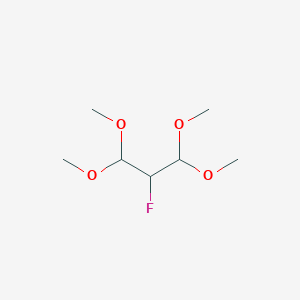
![7,9-Diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11910176.png)
![Benzo[b][1,7]naphthyridine](/img/structure/B11910182.png)


![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)

